3-Bromo-6-chloro-2-fluorobenzaldehyde
Overview
Description
3-Bromo-6-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 6, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-chloro-2-fluorobenzaldehyde can be synthesized through various synthetic routes. One common method involves the halogenation of 2-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the halogens.
Oxidation: 3-Bromo-6-chloro-2-fluorobenzoic acid.
Reduction: 3-Bromo-6-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-fluorobenzaldehyde: Similar structure with different substitution pattern.
2-Bromo-6-chloro-4-fluorobenzaldehyde: Another isomer with different positions of halogen atoms.
3-Bromo-6-chloro-2-fluorobenzyl alcohol: Reduced form of the aldehyde.
Uniqueness
3-Bromo-6-chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSWRXTSBYYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731482 | |
Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-30-1 | |
Record name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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